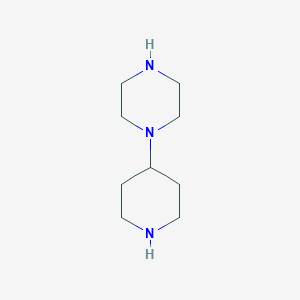

1-(Piperidin-4-yl)piperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-piperidin-4-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYYBDZASCMDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572258 |

Source

|

| Record name | 1-(Piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142013-66-9 |

Source

|

| Record name | 1-(Piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 1-(piperidin-4-yl)piperazine. This heterocyclic compound, featuring interconnected piperidine and piperazine rings, serves as a crucial scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.

Chemical Structure and Properties

This compound is a bicyclic amine with the molecular formula C₉H₁₉N₃.[1] Its structure consists of a piperazine ring linked to a piperidine ring at the 4-position. The presence of three nitrogen atoms, two in the piperazine ring and one in the piperidine ring, imparts basic properties to the molecule and offers multiple sites for chemical modification.

Physicochemical Properties

Quantitative physicochemical data for this compound and its common derivatives are summarized in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for designing synthetic modifications.

| Property | This compound | 1-Methyl-4-(piperidin-4-yl)piperazine | 1-Boc-4-(piperidin-4-yl)piperazine | Reference(s) |

| CAS Number | 142013-66-9 | 53617-36-0 | 205059-24-1 | [1][2][3] |

| Molecular Formula | C₉H₁₉N₃ | C₁₀H₂₁N₃ | C₁₄H₂₇N₃O₂ | [1][2][3] |

| Molecular Weight | 169.27 g/mol | 183.29 g/mol | 269.38 g/mol | [1][2][3] |

| IUPAC Name | This compound | 1-methyl-4-piperidin-4-ylpiperazine | tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | [1][2][3] |

| Computed XLogP3 | -0.3 | 0.2 | 1.3 | [1][2] |

| Melting Point | Not widely reported | 29-32 °C | 70-74 °C | [4][5] |

| Boiling Point | Not widely reported | 99 °C / 0.08 mmHg | 362.9±42.0 °C (Predicted) | [4][5] |

| pKa (Predicted) | Not widely reported | 9.28±0.10 | Not widely reported | [6] |

| Solubility | Soluble in water | Soluble in water | Not specified | [7] |

Spectral Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Representative data are summarized below.

| Compound | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry | Reference(s) |

| This compound | Data available through spectral databases.[2] | Data available through spectral databases.[2] | Vapor phase IR spectra are available.[2] | Not detailed in snippets. | [2] |

| 1-Methyl-4-(piperidin-4-yl)piperazine | ¹H NMR spectra are available.[8][9] | ¹³C NMR spectra are available.[10][11] | ATR-IR spectra are available.[11] | GC-MS data is available.[11] | [8][9][10][11] |

| Derivatives | For various piperazine derivatives, characteristic signals include multiplets for the piperazine and piperidine ring protons, typically in the range of 2.5-3.5 ppm.[12][13] | Signals for the piperazine and piperidine carbons typically appear in the range of 40-60 ppm.[13] | Characteristic C-N stretching bands are observable. For Boc-protected derivatives, a strong C=O stretch appears around 1680-1700 cm⁻¹.[12] | Mass spectra will show the molecular ion peak corresponding to the specific derivative.[12] | [12][13] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through reductive amination. This versatile method allows for the formation of the C-N bond between the piperidine and piperazine rings.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing N-substituted derivatives of this compound, starting from a protected piperidone.

Caption: General workflow for the synthesis of N-substituted this compound.

Detailed Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

This protocol is based on a typical reductive amination followed by deprotection.[1][4]

Step 1: Reductive Amination

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add N-methylpiperazine to the solution.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.

Step 2: Deprotection

-

Dissolve the crude intermediate from Step 1 in methanol (25.0 mL).

-

Add concentrated hydrochloric acid (5.0 mL) dropwise.

-

Stir the reaction mixture at 40 °C for 12 hours.

-

Concentrate the reaction solution under reduced pressure and dry the residue.

-

Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-(piperidin-4-yl)piperazine as a white solid.

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their potent activity as ligands for various neurotransmitter receptors, particularly dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][8][14][15] This makes the this compound scaffold a key component in the development of atypical antipsychotics for the treatment of schizophrenia and other neuropsychiatric disorders.[3]

Dopamine D₂ Receptor Signaling

Atypical antipsychotics containing the this compound core often act as antagonists or partial agonists at the dopamine D₂ receptor. The interaction with D₂ receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.

Caption: Antagonism of Dopamine D₂ Receptor Signaling by a this compound derivative.

Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling

Many atypical antipsychotics also exhibit high affinity for serotonin receptors. Activity at 5-HT₁ₐ (often as agonists or partial agonists) and 5-HT₂ₐ (as antagonists) is thought to contribute to the mitigation of negative symptoms and cognitive deficits in schizophrenia, as well as reducing the extrapyramidal side effects associated with D₂ receptor blockade.

Caption: Modulation of Serotonin Receptor Signaling by a this compound derivative.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a this compound derivative for a specific receptor (e.g., dopamine D₂), a competitive radioligand binding assay is a standard method.

Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

This protocol is a generalized procedure for a filtration-based competitive binding assay.[16][17]

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the receptor membrane preparation.

-

Add serial dilutions of the test this compound derivative.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors).

-

Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter mat.

-

Add a scintillation cocktail to each filter spot.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Conclusion

This compound is a foundational scaffold in modern medicinal chemistry, enabling the development of a wide range of biologically active compounds. Its structural features and synthetic accessibility make it a valuable building block for creating potent and selective ligands for key neurotransmitter receptors. A thorough understanding of its chemical properties, synthesis, and biological targets is essential for researchers and scientists working on the discovery and development of novel therapeutics for central nervous system disorders.

References

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 2. This compound | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Research Portal [scholarship.miami.edu]

- 8. Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 142013-66-9 | Benchchem [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

1-(Piperidin-4-yl)piperazine molecular formula and weight

This document provides a concise technical summary of the core physicochemical properties of the chemical compound 1-(Piperidin-4-yl)piperazine, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for applications in chemical synthesis, analytical chemistry, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃ | [1] |

| Molecular Weight | 169.27 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular formula and weight, such as those employing mass spectrometry or elemental analysis, are standardized procedures and are not detailed here. The provided data is based on computed values from established chemical databases.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's common name and its primary molecular identifiers.

Caption: Core properties of this compound.

References

Spectroscopic Data and Experimental Protocols for 1-(Piperidin-4-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)piperazine, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols, derived from established methodologies for similar piperazine derivatives, are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The structural integrity and purity of this compound (C₉H₁₉N₃, Molecular Weight: 169.27 g/mol ) are critical for its application in research and development.[1] Spectroscopic techniques are fundamental in confirming the chemical structure and identifying impurities. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific experimental spectra for this compound are not widely published in publicly accessible databases, predicted data and data from closely related analogs provide valuable insights.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show signals corresponding to the protons on the piperidine and piperazine rings. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Publicly available databases indicate that a ¹³C NMR spectrum for this compound is available, though specific peak assignments are not detailed.[1]

Table 1: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Predicted Assignment |

|---|

| Data not available | Data not available |

Note: Experimental ¹³C NMR data is required for accurate assignment. Predicted data should be used as a preliminary guide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for N-H (amine) and C-H (alkane) stretching and bending vibrations. A computed vapor phase IR spectrum is available, providing an indication of the expected absorption bands.[1]

Table 2: Key IR Absorption Bands for Piperazine and Piperidine Moieties

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3350-3250 | N-H (secondary amine) | Stretching |

| 2950-2850 | C-H (alkane) | Stretching |

| 1480-1440 | C-H (alkane) | Bending |

| 1150-1050 | C-N | Stretching |

Note: This table is based on general vibrational frequencies for piperazine and piperidine derivatives and should be confirmed with experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.27). Predicted collision cross-section values for various adducts are available, which can be useful in advanced mass spectrometry analyses.[2]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 170.1652 |

| [M+Na]⁺ | 192.1471 |

Source: PubChemLite[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for piperazine derivatives, which can be adapted for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

-

For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.

-

Optimize acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation and purity assessment, it is imperative to obtain and analyze experimental spectroscopic data following the outlined protocols.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Significance of the Piperidinyl-Piperazine Scaffold

The piperidinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] This heterocyclic framework, which combines a piperidine ring and a piperazine ring, offers a unique combination of structural rigidity and conformational flexibility. The two nitrogen atoms of the piperazine moiety and the single nitrogen of the piperidine ring provide key sites for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[4][5] This adaptability has made the piperidinyl-piperazine core an indispensable tool in the design and development of novel therapeutic agents across multiple disease areas, including central nervous system disorders, oncology, and infectious diseases.[1][6][7]

Core Biological Activities and Therapeutic Targets

The versatility of the piperidinyl-piperazine scaffold allows it to interact with a wide range of biological targets. Its derivatives have been extensively explored for various therapeutic applications.

Central Nervous System (CNS) Activity

The most prominent application of this scaffold is in the development of CNS-active agents, particularly for psychiatric and neurological disorders.[6][8][9]

-

Antipsychotic Agents: Many typical and atypical antipsychotic drugs feature the piperidinyl-piperazine core. Their mechanism of action often involves modulating neurotransmitter systems by acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[10][11][12] The combined antagonism of these receptors is believed to control the positive symptoms of schizophrenia (like hallucinations and delusions) while mitigating the extrapyramidal side effects associated with older neuroleptics.[11] Furthermore, activity at the 5-HT1A receptor, often as agonists, is associated with anxiolytic and antidepressant effects and may also help reduce side effects.[12][13]

-

Sigma Receptor Ligands: The scaffold is a key structural element for ligands targeting sigma receptors (σ1 and σ2).[14][15] The σ1 receptor, in particular, is a chaperone protein that modulates various neurotransmitter systems, making it a promising target for treating neuropsychiatric disorders, neurodegenerative diseases, and pain.[14] Structure-activity relationship studies have shown that the piperidine moiety is often a critical structural element for high affinity at the σ1 receptor.[14]

-

Antidepressant and Anxiolytic Agents: By targeting serotonin and dopamine pathways, derivatives of this scaffold are used in drugs for depression and anxiety.[6][8] For example, compounds like Buspirone contain a piperazine ring and exhibit their therapeutic effects through interactions with serotonin receptors.[6]

Anticancer Activity

The piperazine moiety is found in several approved anticancer drugs, such as imatinib and olaparib.[1] The piperidinyl-piperazine scaffold is actively investigated for developing new anticancer agents.[3][16][17] These compounds can exert their anti-proliferative effects through various mechanisms:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[18]

-

Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G1 phase, preventing cancer cell proliferation.[17][18]

-

Kinase Inhibition: The scaffold is used to design inhibitors of various kinases that are crucial for cancer cell growth and survival.[19]

Other Pharmacological Activities

The broad utility of the scaffold is demonstrated by its presence in compounds with a diverse range of other biological effects:

-

Antimicrobial and Antifungal Activity: Derivatives have shown significant activity against various bacterial and fungal strains.[1][4][7]

-

Anti-Inflammatory Activity: Certain derivatives exhibit potent anti-inflammatory properties.[4][20][21]

-

Antihistaminic Activity: The piperazine ring is a common feature in many antihistamine drugs.[2][4]

-

Anthelmintic Activity: Piperazine itself is a well-known anthelmintic agent used to treat parasitic worm infections by causing flaccid paralysis in the worms.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative biological activity for representative compounds featuring the piperidinyl-piperazine scaffold.

Table 1: Receptor Binding Affinity of Antipsychotic Derivatives

| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | Reference |

| Aripiprazole | 0.34 | 1.7 | 3.4 | [23] |

| Compound 11 | 1.2 | 0.8 | 1.5 | [13] |

| Haloperidol | 2.5 | - | - | [15] |

Kᵢ (Inhibition constant) indicates the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower values indicate higher binding affinity.

Table 2: Binding Affinity of Sigma Receptor Ligands

| Compound | σ₁R Affinity (Kᵢ, nM) | σ₂R Affinity (Kᵢ, nM) | Reference |

| Compound 1 | 3.2 | >1000 | [15][24] |

| Compound 5 | 7.70 | - | [14] |

| Compound 11 | 6.2 | 67.9 | [14] |

σ₁R and σ₂R refer to the Sigma-1 and Sigma-2 receptors, respectively.

Table 3: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| PCC Derivative | SNU-475 (Liver) | 6.98 | Apoptosis Induction | [18] |

| PCC Derivative | SNU-423 (Liver) | 7.76 | Apoptosis Induction | [18] |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | Antiproliferative | [25] |

| Compound 25 | HOP-92 (Lung) | 1.35 | Antiproliferative | [25] |

| Compound 40 | HeLa (Cervical) | 1.33 | Antiproliferative | [3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments commonly cited in the study of piperidinyl-piperazine derivatives.

Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the interaction between a test compound and a target receptor (e.g., D₂, 5-HT₁ₐ).

-

Materials:

-

Cell membranes expressing the target receptor.

-

A specific radioligand (e.g., [³H]spiperone for D₂ receptors).

-

Test compound solutions at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from this curve, and then calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Apomorphine-Induced Climbing in Mice (Antipsychotic Activity)

This in vivo behavioral model assesses the dopamine D₂ receptor antagonist activity of a compound.

-

Objective: To evaluate the potential antipsychotic efficacy of a test compound by measuring its ability to inhibit stereotypic climbing behavior induced by a dopamine agonist.

-

Materials:

-

Male ICR mice.

-

Apomorphine hydrochloride (dopamine agonist).

-

Test compound.

-

Vehicle (e.g., saline, DMSO).

-

Cylindrical wire mesh cages.

-

-

Methodology:

-

Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal, oral) at various doses.

-

Apomorphine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-3 mg/kg) to induce climbing behavior.

-

Observation: Immediately place each mouse in an individual wire mesh cage and observe its behavior for a period of 20-30 minutes.

-

Scoring: Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall.

-

Data Analysis: Calculate the total climbing score for each animal. Compare the scores of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the climbing score indicates potential D₂ antagonist activity.[11][13]

-

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the IC₅₀ value of a compound against a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., HeLa, 4T1).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well microtiter plates.

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[18][26]

-

Visualizations: Pathways and Workflows

Signaling Pathway Interaction

The diagram below illustrates the interaction of a typical piperidinyl-piperazine-based atypical antipsychotic with key neurotransmitter receptors involved in the treatment of schizophrenia.

Caption: Atypical antipsychotic action on Dopamine (D₂) and Serotonin (5-HT) receptors.

Drug Discovery Workflow

This workflow outlines the typical stages in the discovery and preclinical development of a novel therapeutic agent based on the piperidinyl-piperazine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. WO1993016073A1 - Piperazine and piperidine derivatives, and their use as antipsychotics - Google Patents [patents.google.com]

- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 16. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 22. Piperazine - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(Piperidin-4-yl)piperazine as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)piperazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational structural motif in the design of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, pharmacological significance, and application in the development of agents targeting key receptors, particularly within the central nervous system (CNS).

The Significance of the Piperidine and Piperazine Moieties

The therapeutic potential of the this compound scaffold is rooted in the inherent properties of its constituent rings. Both piperidine and piperazine are six-membered nitrogen-containing heterocycles that are prevalent in a vast number of approved drugs.[1]

-

Piperidine: This moiety, with its single nitrogen atom, serves as a versatile anchor for various pharmacophoric groups. Its three-dimensional structure and the basicity of its nitrogen allow for crucial interactions with biological targets, influencing properties such as solubility, lipophilicity, and metabolic stability. Piperidine is a common feature in pharmaceuticals targeting the CNS, as well as in anticancer and antimicrobial agents.[1]

-

Piperazine: The symmetrical 1,4-diaza structure of piperazine offers two points for substitution, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This scaffold is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1][2] The presence of the second nitrogen atom can modulate basicity and potentially improve aqueous solubility.[1]

The fusion of these two privileged scaffolds into the this compound core creates a unique bicyclic amine with a distinct three-dimensional architecture, providing an excellent platform for the development of ligands for a variety of neurotransmitter receptors.[3]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its derivatives relies on established synthetic organic chemistry principles. A common and effective method involves the reductive amination of a protected piperidin-4-one with a suitable piperazine derivative.

General Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

This protocol outlines a typical synthesis of a this compound derivative, specifically 1-methyl-4-(piperidin-4-yl)piperazine, which often serves as a key intermediate in the synthesis of more complex drug candidates. The synthesis proceeds in two main steps: reductive amination followed by deprotection.

Step 1: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-piperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add N-methylpiperazine (1 to 1.5 equivalents).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 to 2 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection

-

Acidic Cleavage: Dissolve the crude Boc-protected intermediate in a suitable solvent like methanol or dioxane.

-

Introduction of Acid: Add a strong acid, such as a saturated solution of hydrogen chloride (HCl) in methanol or dioxane, dropwise to the solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt of the product.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the desired 1-methyl-4-(piperidin-4-yl)piperazine as its hydrochloride salt.[4]

Pharmacological Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, with a significant number of compounds showing high affinity for dopamine and serotonin receptors. This makes the scaffold particularly valuable for the development of antipsychotic and antidepressant medications.[4][5]

Targeting Dopamine and Serotonin Receptors

Many atypical antipsychotics achieve their therapeutic effect through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A and 5-HT2A receptor modulation. The this compound scaffold has proven to be an excellent platform for developing multi-target ligands with desired polypharmacological profiles.

Below are tables summarizing the quantitative data for representative this compound derivatives, showcasing their binding affinities for key CNS receptors.

Table 1: Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives for Dopamine D2 and D3 Receptors

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |

| 1 | 2-OCH₃ | H | 40 | 0.3 | 133 | [6] |

| 2 | 2,3-diCl | H | 53 | 0.9 | 59 | [6] |

| 3 | 2-F | Butyl | 349 | 96 | 3.6 | [6] |

| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [6] |

| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 | [6] |

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Derivatives for Serotonin Receptors

| Compound ID | Structure/Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| Aripiprazole | Reference Drug | - | - | - | [2] |

| Risperidone | Reference Drug | - | - | - | [2] |

| 8c | Arylpiperazine derivative | 19.3 | 20.1 | 1.62 | [2] |

| 20b | Arylpiperazine derivative | 15.3 | 2.5 | 1.05 | [2] |

| 29 | Arylpiperazine derivative | 3.77 | 102 | 0.93 | [2] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of drugs derived from the this compound scaffold, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to identify and characterize them.

Key Signaling Pathways

The therapeutic effects of many this compound derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), such as the dopamine D2 and serotonin 5-HT1A receptors.

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of drugs based on a privileged scaffold.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its inherent structural and physicochemical properties, combined with the potential for diverse substitutions, allow for the creation of potent and selective ligands for a multitude of biological targets. The successful development of numerous clinical candidates, particularly in the area of CNS disorders, underscores the "privileged" nature of this scaffold. As our understanding of disease biology and receptor pharmacology deepens, the this compound moiety is poised to remain a cornerstone of medicinal chemistry efforts for the foreseeable future.

References

- 1. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-(Piperidin-4-yl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)piperazine core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a cornerstone in the development of a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological history of this remarkable chemical entity. We will delve into the seminal synthetic strategies, present key structure-activity relationship (SAR) data in a comparative tabular format, and provide detailed experimental protocols for both synthesis and biological evaluation. Furthermore, this guide will visualize critical signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.

A Historical Perspective: From Anthelmintics to CNS Modulators

The story of this compound is intrinsically linked to the broader history of piperazine itself. Initially introduced in the early 20th century as an anthelmintic agent, the simple piperazine ring was recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle.[1][2] The true potential of piperazine as a pharmacophore for CNS disorders began to be unlocked with the development of arylpiperazine derivatives. These early compounds were explored for a range of activities, including antihistaminic and antipsychotic effects.[3][4]

While the precise first synthesis of the unsubstituted this compound core is not prominently documented in seminal, standalone publications, its emergence can be traced through the patent literature and medicinal chemistry studies of the mid to late 20th century. It appeared as a crucial building block in the quest for more effective and safer antipsychotic agents. The rationale for its design was likely rooted in the desire to combine the favorable properties of both the piperidine and piperazine moieties, creating a scaffold that could be readily functionalized to interact with key CNS receptors, most notably dopamine and serotonin receptors. The development of early atypical antipsychotics, which sought to balance dopamine D2 receptor antagonism with serotonin 5-HT2A receptor antagonism, provided a fertile ground for the exploration of this compound derivatives.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound scaffold and its derivatives generally relies on robust and versatile chemical transformations. The most common approaches involve the coupling of a piperidine precursor with a piperazine moiety.

General Synthesis of the this compound Core

A prevalent method for the construction of the core scaffold involves the reductive amination of a protected piperidin-4-one with a piperazine.

Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride [5]

-

Step 1: Reductive Amination. To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one. Add a suitable solvent (e.g., dichloromethane) and a base. Stir the mixture to ensure homogeneity. Add a reducing agent, such as sodium triacetoxyborohydride or, as in a patented method, sodium dithionite, in batches.[6] The reaction is typically heated and maintained at a constant temperature (e.g., 40-60 °C) for a specified period. After the reaction is complete, filter to remove any insoluble materials. The filtrate is then worked up by evaporating the solvent, followed by an aqueous extraction to isolate the intermediate product, N-Boc-1-methyl-4-(piperidin-4-yl)piperazine.

-

Step 2: Deprotection. Dissolve the intermediate compound in a suitable solvent like methanol. Add a saturated solution of hydrogen chloride in methanol dropwise at room temperature. Stir the mixture for several hours. The deprotected product, 1-methyl-4-(piperidin-4-yl)piperazine hydrochloride, will precipitate as a white solid. The solid is then collected by filtration, washed with a non-polar solvent like anhydrous methanol, and dried.

Synthesis of Arylpiperazine Derivatives

Arylpiperazine derivatives are a cornerstone of many CNS drugs. The Buchwald-Hartwig amination is a powerful and widely used method for their synthesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: Aryl halide (e.g., 1-bromo-4-fluorobenzene), this compound, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

-

Procedure: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq). Add the anhydrous solvent, followed by the base. The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Pharmacological Landscape: A Multi-Target Scaffold

The this compound scaffold has demonstrated remarkable versatility, with derivatives showing high affinity for a range of biological targets. This multi-target profile is a key reason for its prevalence in CNS drug discovery.

Dopamine Receptor Antagonism

The initial and most significant application of this scaffold has been in the development of antagonists for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs.

Serotonin Receptor Modulation

Many derivatives also exhibit high affinity for various serotonin receptors, especially 5-HT1A and 5-HT2A. This dual D2/5-HT2A antagonism is a hallmark of many atypical antipsychotics, contributing to their improved side-effect profile compared to typical neuroleptics.

Histamine and Sigma Receptor Interactions

Derivatives of this compound have also been explored as ligands for other receptors, including histamine H3 and sigma (σ1 and σ2) receptors, opening up avenues for their use in other therapeutic areas.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, highlighting their structure-activity relationships.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

| Compound/Derivative | Target Receptor | Ki (nM) | Reference |

| Aripiprazole Analogue | Dopamine D2 | 0.34 | [7] |

| Serotonin 5-HT1A | 1.7 | [7] | |

| Serotonin 5-HT2A | 3.4 | [7] | |

| Cariprazine | Dopamine D3 | 0.085 | [8] |

| Dopamine D2 | 0.49 | [8] | |

| Serotonin 5-HT1A | 2.6 | [8] | |

| Brexpiprazole | Dopamine D2 | 0.3 | [8] |

| Serotonin 5-HT1A | 0.12 | [8] | |

| Serotonin 5-HT2A | 0.47 | [8] | |

| Iloperidone | Dopamine D2 | 5.6 | [9] |

| Serotonin 5-HT2A | 0.23 | [9] | |

| Lurasidone | Dopamine D2 | 1.0 | [9] |

| Serotonin 5-HT2A | 0.47 | [9] | |

| Serotonin 5-HT7 | 0.49 | [9] |

Table 2: Pharmacokinetic Properties of Atypical Antipsychotics Containing the this compound Moiety

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t½, hours) | Metabolism | Reference |

| Aripiprazole | 87 | >99 | 75 | CYP2D6, CYP3A4 | [8][10] |

| Brexpiprazole | 95 | >99 | 91 | CYP2D6, CYP3A4 | [8] |

| Cariprazine | High | 91-97 | 2-4 days (active metabolites) | CYP3A4, CYP2D6 | [8] |

| Lurasidone | 9-19 | ~99 | 18 | CYP3A4 | [9] |

| Iloperidone | 96 | 95 | 18-33 | CYP2D6, CYP3A4 | [9] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by these derivatives is crucial for understanding their mechanism of action. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Caption: Dopamine D2 receptor signaling pathway.[2][11][12][13]

Caption: Serotonin 5-HT1A receptor signaling pathway.[6][14][15][16]

Experimental Workflows

Caption: A typical workflow for a radioligand receptor binding assay.[11][12]

Caption: Workflow for the novel object recognition test in rodents.[1][3][6][15][16]

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its journey from a simple heterocyclic building block to the core of numerous life-changing medications is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, allowing for fine-tuning of its pharmacological profile through targeted modifications, ensures its continued relevance in the ongoing search for novel and improved therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of these important derivatives, offering a valuable resource for researchers aiming to build upon this rich legacy. The detailed protocols, quantitative data, and visual representations of key biological processes are intended to empower the next generation of drug discovery scientists in their efforts to address unmet medical needs.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Object Recognition [protocols.io]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. mmpc.org [mmpc.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Atypical Antipsychotics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. innovationscns.com [innovationscns.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 1-(Piperidin-4-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 1-(Piperidin-4-yl)piperazine. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the time and cost of development. This document presents predicted ADMET data generated from widely recognized bioinformatics platforms, SwissADME and pkCSM. Furthermore, it outlines detailed experimental protocols for key in vitro ADMET assays to guide the subsequent experimental validation of these in silico findings. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the evaluation and development of piperidine and piperazine-containing compounds.

Introduction

The journey of a drug from discovery to market is a long and arduous process, with a high attrition rate often attributed to suboptimal ADMET properties. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, allowing for the early identification of potential liabilities and guiding the selection of promising drug candidates.[1] By leveraging computational models, researchers can rapidly assess the likely pharmacokinetic and toxicological profile of a compound based on its chemical structure.

This guide focuses on this compound, a heterocyclic compound featuring both piperidine and piperazine moieties. Such scaffolds are prevalent in medicinal chemistry and are components of numerous therapeutic agents. A thorough understanding of the ADMET profile of this core structure is therefore of significant interest.

This document is structured to provide a comprehensive overview of the predicted ADMET characteristics of this compound. It begins with a summary of its physicochemical properties, followed by detailed predictions for each of the ADMET parameters. To bridge the gap between computational prediction and experimental validation, detailed protocols for essential in vitro assays are also provided.

In Silico ADMET Prediction Workflow

The process of predicting ADMET properties in silico generally follows a standardized workflow. The chemical structure of the compound of interest, typically in SMILES format, is submitted to one or more specialized web-based or standalone software platforms. These platforms utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of pharmacokinetic and toxicological endpoints.

Figure 1: A generalized workflow for in silico ADMET prediction.

Predicted Physicochemical and Pharmacokinetic Properties

The canonical SMILES string for this compound, C1CNCCC1N2CCNCC2 , was used to generate the following ADMET predictions from the SwissADME and pkCSM web servers.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity are critical determinants of a drug's ability to be absorbed and distributed throughout the body. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[2][3][4][5][6]

| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Lipinski's Rule of Five Guideline |

| Molecular Weight | 169.27 g/mol | 169.27 g/mol | < 500 |

| LogP (octanol/water) | -0.97 | -0.25 | ≤ 5 |

| Hydrogen Bond Donors | 2 | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | 3 | ≤ 10 |

| Molar Refractivity | 50.18 | - | 40-130 |

| Topological Polar Surface Area (TPSA) | 38.34 Ų | - | < 140 Ų |

| Lipinski's Rule of Five Violations | 0 | 0 | No more than 1 violation |

Interpretation: this compound is predicted to have excellent physicochemical properties for a potential oral drug candidate. It has a low molecular weight, is hydrophilic (as indicated by the negative LogP values), and has a low number of hydrogen bond donors and acceptors. Crucially, it does not violate any of Lipinski's rules, suggesting a high likelihood of good oral bioavailability.

Absorption

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal tract. Key predictors of absorption include water solubility, intestinal absorption, and permeability across the Caco-2 cell line, an in vitro model of the human intestinal epithelium.

| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |

| Water Solubility (LogS) | -0.83 | -1.141 | Highly soluble |

| Human Intestinal Absorption | High | 96.18% | Well absorbed from the intestine |

| Caco-2 Permeability (LogPapp in 10⁻⁶ cm/s) | - | 0.44 | Moderately permeable |

| P-glycoprotein (P-gp) Substrate | No | No | Not likely to be subject to efflux by P-gp |

Interpretation: The compound is predicted to be highly soluble and well-absorbed by the human intestine. The predicted Caco-2 permeability is moderate. Importantly, it is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Important parameters include the volume of distribution (VDss), the fraction of the drug that is unbound to plasma proteins, and its ability to cross the blood-brain barrier (BBB).

| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |

| Volume of Distribution (VDss) (log L/kg) | - | -0.117 | Low to moderate distribution into tissues |

| Fraction Unbound (human) | - | 0.771 | High proportion of the drug is free in plasma |

| Blood-Brain Barrier (BBB) Permeability (logBB) | No | -0.999 | Predicted to be poorly distributed to the brain |

| CNS Permeability (logPS) | - | -2.716 | Low permeability into the central nervous system |

Interpretation: this compound is predicted to have a low to moderate volume of distribution, suggesting it will primarily reside in the bloodstream rather than accumulating in tissues. A high fraction of the drug is predicted to be unbound in plasma, meaning it is available to interact with its target. The compound is not predicted to cross the blood-brain barrier to a significant extent.

Metabolism

Metabolism is the chemical modification of a drug by the body, primarily by the cytochrome P450 (CYP) family of enzymes in the liver. Inhibition of these enzymes can lead to drug-drug interactions.

| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |

| CYP1A2 Inhibitor | No | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | No | Unlikely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Yes | Potential to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | No | Unlikely to inhibit CYP3A4 |

Interpretation: The predictions from SwissADME and pkCSM differ for CYP2D6 inhibition. While SwissADME predicts no inhibition of the major CYP isoforms, pkCSM suggests a potential for inhibition of CYP2D6. This highlights the importance of using multiple prediction tools and warrants experimental investigation.

Excretion

Excretion is the removal of a drug and its metabolites from the body. Total clearance is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.

| Parameter | Predicted Value (pkCSM) | Interpretation |

| Total Clearance (log ml/min/kg) | 0.773 | Moderate rate of clearance from the body |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter |

Interpretation: The predicted total clearance suggests a moderate rate of elimination from the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

Toxicity

Toxicity prediction is crucial for identifying potential safety concerns early in drug development. Key toxicological endpoints include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.

| Parameter | Predicted Value (pkCSM) | Interpretation |

| AMES Toxicity | No | Not predicted to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| hERG II Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitisation | No | Not likely to cause skin sensitization |

| Minnow Toxicity (log mM) | -0.528 | Moderate toxicity to aquatic life |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | 2.583 | Low acute toxicity in rats |

| Oral Rat Chronic Toxicity (log mg/kg_bw/day) | 1.815 | Low chronic toxicity in rats |

Interpretation: this compound is predicted to be non-mutagenic, have a low risk of cardiotoxicity, and is unlikely to be a skin sensitizer. However, a potential for hepatotoxicity is predicted, which would require careful experimental evaluation. The predicted acute and chronic toxicity in rats is low.

Summary of Predicted ADMET Properties

The following diagram provides a high-level summary of the key predicted ADMET properties for this compound.

Figure 2: Summary of key predicted ADMET properties.

Experimental Protocols for In Vitro ADMET Assays

The following sections provide detailed methodologies for key in vitro assays to experimentally validate the in silico predictions.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound by measuring its transport across a monolayer of Caco-2 cells.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Protocol:

-

Cell Seeding and Culture:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

-

Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).

-

To measure apical-to-basolateral (A-B) transport, add the test compound dissolved in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

-

To measure basolateral-to-apical (B-A) transport, add the test compound dissolved in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells (mol/s)

-

A is the surface area of the filter membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

-

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.

-

Human Liver Microsome Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

-

Acetonitrile with an internal standard for reaction termination

-

LC-MS/MS system for analysis

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

-

Metabolic Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound.

-

Incubate the reaction mixture at 37°C with shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Cell culture medium and reagents

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

-

Extracellular and intracellular solutions for patch-clamp recording

-

Test compound and a known hERG inhibitor as a positive control (e.g., dofetilide)

Protocol:

-

Cell Preparation:

-

Culture the hERG-expressing HEK293 cells according to standard protocols.

-

On the day of the experiment, harvest the cells and prepare a single-cell suspension.

-

-

Automated Patch-Clamp Electrophysiology:

-

Load the cell suspension and the test compound solutions onto the automated patch-clamp instrument.

-

The instrument will automatically establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.

-

Record baseline hERG currents in the absence of the test compound.

-

Apply increasing concentrations of the test compound and record the corresponding hERG currents.

-

-

Data Analysis:

-

Measure the peak tail current at each concentration of the test compound.

-

Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline current.

-

Plot the percentage inhibition against the logarithm of the test compound concentration to generate a concentration-response curve.

-

Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current) from the concentration-response curve.

-

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of a test compound by measuring its effect on the metabolic activity of cultured cells.

Materials:

-

A suitable cell line (e.g., HepG2 for hepatotoxicity assessment)

-

Cell culture medium and reagents

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach and grow overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-treated cells as a negative control.

-

Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration to generate a dose-response curve.

-